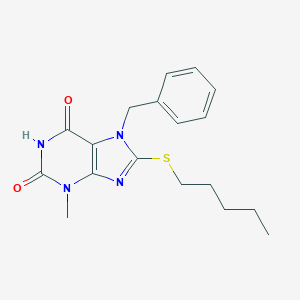
7-benzyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-benzyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-benzyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound, identified by its CAS number 301354-21-2, exhibits structural features that may contribute to its pharmacological properties, particularly in the context of anticancer research and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N4O2S. Its molecular weight is approximately 366.46 g/mol. The presence of the pentylsulfanyl group is significant as it may influence the compound's lipophilicity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O2S |
| Molecular Weight | 366.46 g/mol |
| CAS Number | 301354-21-2 |
| Structural Features | Purine derivative |
Anticancer Potential
Research indicates that purine derivatives, including this compound, exhibit anticancer properties. A study demonstrated that similar compounds could inhibit the activity of phosphoinositide 3-kinase (PI3K), a critical pathway in cancer cell proliferation and survival . The specific mechanisms by which this compound exerts its effects are still under investigation but may involve modulation of key signaling pathways associated with tumor growth.
Mechanistic Studies
In vitro studies have shown that purine derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have been reported to activate caspase pathways, leading to programmed cell death . Further mechanistic studies are required to elucidate the precise pathways influenced by this compound.
Study on Anticancer Activity
A notable case study involved the synthesis and evaluation of various purine derivatives for their anticancer activity against non-small cell lung cancer (NSCLC). The results indicated that certain modifications to the purine structure enhanced cytotoxicity against NSCLC cell lines. Although specific data on this compound were not detailed in this study, it suggests a promising avenue for further research into its potential as an anticancer agent .
特性
IUPAC Name |
7-benzyl-3-methyl-8-pentylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-3-4-8-11-25-18-19-15-14(16(23)20-17(24)21(15)2)22(18)12-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,20,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFNPYOIRYZGNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













